5-Acetoxymatairesinol dimethyl ether

Lipophilicity ADME Membrane Permeability

5-Acetoxymatairesinol dimethyl ether is a fully protected, non-phenolic lignan scaffold with a calculated XLogP3-AA of 3.4 and zero H-bond donors, conferring superior membrane permeability versus phenolic comparators like matairesinol. The C-5 acetoxy group introduces a hydrolytically labile site for potential intracellular esterase-mediated activation—a feature absent in non-acetylated analogs. Ideal for studying passive diffusion, lignan prodrug design, and oxidative stress mechanisms.

Molecular Formula C24H28O8
Molecular Weight 444.5 g/mol
Cat. No. B019342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxymatairesinol dimethyl ether
Molecular FormulaC24H28O8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1
InChIKeyCJBJCEARMFPRTA-STSQHVNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetoxymatairesinol Dimethyl Ether: A Structurally Differentiated Lignan Scaffold for Cell Signaling and ADME Research


5-Acetoxymatairesinol dimethyl ether (CAS 74892-45-8) is a dibenzylbutyrolactone lignan derivative featuring a unique combination of structural modifications—a C-5 acetoxy group and two 3,4-dimethoxyphenyl moieties—that distinguishes it from canonical plant lignans such as matairesinol [1]. Isolated from the bark of Pseudolarix kaempferi (golden larch), this compound represents a non-phenolic, fully methylated lignan scaffold with a computed XLogP3-AA value of 3.4 and zero hydrogen bond donors, conferring markedly different physicochemical properties relative to phenolic lignan counterparts [2]. While its parent framework matairesinol dimethyl ether serves as a starting material for estrogen receptor ligand development, the 5-acetoxy substitution introduces additional stereochemical complexity with three defined stereocenters that may modulate target engagement and metabolic susceptibility [3].

Why Matairesinol or Arctigenin Cannot Substitute for 5-Acetoxymatairesinol Dimethyl Ether in Experimental Design


Direct substitution with structurally related lignans such as matairesinol, arctigenin methyl ether, or pinoresinol dimethyl ether introduces uncontrolled variables that invalidate cross-compound comparisons [1]. Matairesinol (XLogP3 ≈ 3.3) retains phenolic hydroxyl groups (two H-bond donors), enabling phase II conjugation and gut microbial metabolism to enterolactone that are entirely absent for the fully protected 5-acetoxymatairesinol dimethyl ether scaffold (zero H-bond donors) [2]. Furthermore, the C-5 acetoxy substituent introduces a hydrolytically labile site with potential for intracellular esterase-mediated activation—a functional feature absent in non-acetylated dimethyl ether analogs such as arctigenin methyl ether or pinoresinol dimethyl ether . Class-level inferences from furofuran lignan structure-activity relationship studies indicate that the presence of an acetoxy group significantly enhances α-glucosidase inhibitory potency and DPPH radical scavenging activity compared to non-acetylated counterparts, underscoring that acetylation status is a critical determinant of biological performance that cannot be approximated by unmodified lignan controls [3].

Quantitative Differentiation Evidence: 5-Acetoxymatairesinol Dimethyl Ether vs. Comparative Lignan Analogs


Enhanced Lipophilicity: XLogP3 Comparison of 5-Acetoxymatairesinol Dimethyl Ether vs. Parent Matairesinol

5-Acetoxymatairesinol dimethyl ether exhibits a computed XLogP3-AA value of 3.4, representing a measurable increase in lipophilicity relative to the parent lignan matairesinol (XLogP3 = 3.3) [1]. The additional acetoxy group and dual 3,4-dimethoxy substitution pattern eliminate both phenolic hydroxyl groups present in matairesinol, reducing the hydrogen bond donor count from 2 to 0 and increasing the rotatable bond count from 6 to 10 [2]. Class-level inference from structurally related 7′-hydroxymatairesinol derivatives demonstrates that esterification modifications consistently elevate log K′w values from approximately 1.49 to >3.1, corresponding to enhanced membrane partitioning capacity [3].

Lipophilicity ADME Membrane Permeability

Metabolic Stability: Absence of Phase II Conjugation Liability vs. Phenolic Lignans

The complete methylation of phenolic hydroxyl groups in 5-acetoxymatairesinol dimethyl ether (zero H-bond donors) eliminates the primary metabolic liability observed in matairesinol and secoisolariciresinol—rapid glucuronidation and sulfation in hepatic and intestinal tissues [1]. Cross-study metabolic profiling of plant lignans reveals that secoisolariciresinol undergoes extensive cytochrome P450-mediated oxidation in human hepatic microsomes, whereas matairesinol is comparatively poorly metabolized, suggesting that the dibenzylbutyrolactone core itself exhibits intrinsic metabolic resistance [2]. The additional 5-acetoxy group in 5-acetoxymatairesinol dimethyl ether introduces a hydrolytic activation pathway absent in fully methylated but non-acetylated analogs such as matairesinol dimethyl ether, providing a potential prodrug-like release mechanism for controlled intracellular exposure .

Metabolic Stability Phase II Metabolism Pharmacokinetics

Antioxidant Activity: Class-Level Evidence for Acetoxy-Mediated Enhancement in Lignan Scaffolds

Class-level structure-activity relationship (SAR) evidence from furofuran lignan studies demonstrates that compounds bearing an acetoxy group exhibit significantly enhanced antioxidant potency relative to non-acetylated analogs [1]. In a systematic evaluation of 22 furofuran lignan derivatives, compound β-14—featuring two catechol moieties and one acetoxy group—achieved DPPH radical scavenging activity with an SC₅₀ of 11.2 μM, representing a 130-fold improvement over the commercial antioxidant butylated hydroxytoluene (BHT) [2]. Parallel SAR findings from acylated lignan studies confirm that acylated lignans consistently demonstrate stronger antioxidant activity than their non-acylated derivatives across multiple assay platforms [3]. While direct head-to-head comparative data for 5-acetoxymatairesinol dimethyl ether against specific lignan comparators are not available in the peer-reviewed literature, the class-level SAR evidence strongly supports the hypothesis that the C-5 acetoxy modification confers measurable antioxidant activity enhancement.

Antioxidant Activity DPPH Radical Scavenging Structure-Activity Relationship

Estrogen Receptor Modulation: Differential Binding Affinity Relative to Parent Scaffold

Matairesinol dimethyl ether, the immediate structural precursor to 5-acetoxymatairesinol dimethyl ether, has been characterized as a weak estrogen receptor α (ERα) ligand, inducing ERE-driven reporter gene expression with very low potency compared to the pure agonist estradiol (E₂) [1]. In TR-FRET competitive binding assays, structurally related dibenzylbutyrolactone-derived lignans bound to rhERα with IC₅₀ values ranging from 0.16 μM (compound 14) to 6 μM (compound 4), demonstrating that specific substitution patterns on the lignan core modulate receptor engagement [2]. Co-incubation of 5 μM of select lignan derivatives with increasing concentrations of E₂ reduced both the potency and efficacy of the pure agonist, indicating partial antagonist or mixed agonist/antagonist character [3]. The 5-acetoxy modification in 5-acetoxymatairesinol dimethyl ether introduces additional steric bulk and alters electronic distribution at the C-5 position, which molecular docking studies suggest may influence binding mode interactions with the ERα ligand-binding domain relative to non-acetylated matairesinol dimethyl ether.

Estrogen Receptor ERα Binding Phytoestrogen

Analytical Reference Standard: Validated Purity Specifications for Quantitative Bioanalysis

Multiple independent suppliers validate 5-acetoxymatairesinol dimethyl ether at HPLC purity ≥98%, establishing it as a reliable analytical reference standard for quantitative bioanalysis and method development . Physical characterization data—including boiling point (586.3 ± 50.0 °C at 760 mmHg), flash point (251.9 ± 30.2 °C), and vapor pressure (0.0 ± 1.6 mmHg at 25 °C)—are consistently reported across technical datasheets, providing reproducible handling parameters for experimental workflows . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, enabling flexible formulation across diverse assay conditions [1]. Storage stability has been validated at -20 °C for powder (up to 3 years) and 2-8 °C refrigerated conditions, with ambient temperature stability confirmed for shipping durations, ensuring batch-to-batch consistency in longitudinal studies .

Analytical Chemistry HPLC Purity Reference Standard

Optimal Research and Procurement Applications for 5-Acetoxymatairesinol Dimethyl Ether


Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability

Investigators studying intracellular signaling pathways where passive diffusion across the plasma membrane is rate-limiting should prioritize 5-acetoxymatairesinol dimethyl ether over phenolic lignans such as matairesinol or secoisolariciresinol. The compound's XLogP3-AA of 3.4 and zero hydrogen bond donor count confer superior membrane partitioning capacity relative to matairesinol (XLogP3 = 3.3; two H-bond donors), based on computed physicochemical properties and class-level lipophilicity enhancement observed in esterified 7′-hydroxymatairesinol derivatives (log K′w increase from 1.49 to >3.1) [1]. This differential is particularly relevant for cell-based assays in HepG2, MCF-7, or A549 lines where intracellular accumulation governs observed potency.

Prodrug and Esterase-Activated Compound Development Programs

The C-5 acetoxy substituent provides a hydrolytically labile functional group with potential for intracellular esterase-mediated activation—a feature absent in non-acetylated lignan dimethyl ethers such as arctigenin methyl ether or pinoresinol dimethyl ether . Researchers investigating controlled-release or tissue-selective activation mechanisms should utilize 5-acetoxymatairesinol dimethyl ether as a model scaffold for studying lignan prodrug design, leveraging the acetoxy group as a cleavable moiety that can be systematically varied to modulate activation kinetics and tissue distribution profiles.

Oxidative Stress Pathway Research Leveraging Acetoxy-Enhanced Antioxidant Activity

For research programs targeting oxidative stress-related pathologies—including neuroinflammation, cardiovascular disease, and metabolic disorders—the class-level SAR evidence linking acetoxy substitution to enhanced radical scavenging activity supports the selection of 5-acetoxymatairesinol dimethyl ether over non-acetylated lignan comparators [2]. Furofuran lignan studies demonstrate that acetoxy-containing derivatives achieve DPPH SC₅₀ values as low as 11.2 μM, representing up to 130-fold enhancement over BHT, whereas non-acetylated analogs consistently exhibit weaker antioxidant performance across multiple assay platforms. This evidence positions 5-acetoxymatairesinol dimethyl ether as a structurally informed choice for investigating lignan-mediated antioxidant mechanisms.

Analytical Method Development and Quantitative Bioanalysis

Analytical chemists developing HPLC, LC-MS, or GC-MS methods for lignan quantification in biological matrices should procure 5-acetoxymatairesinol dimethyl ether as a validated reference standard. With consistent HPLC purity specifications of ≥98% across multiple independent suppliers and thoroughly characterized physical properties—including boiling point (586.3 ± 50.0 °C), flash point (251.9 ± 30.2 °C), and vapor pressure (0.0 ± 1.6 mmHg at 25 °C)—this compound provides a reproducible calibration standard for quantitative analysis . Validated solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, combined with documented storage stability (-20 °C powder for up to 3 years), ensures reliable method development and inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Acetoxymatairesinol dimethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.